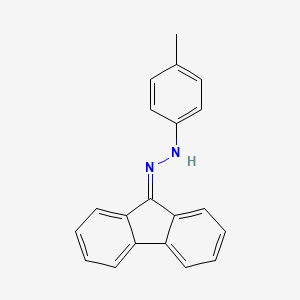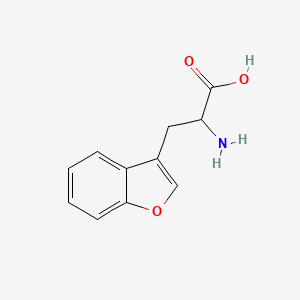
2-氨基-3-(苯并呋喃-3-基)丙酸
描述
2-Amino-3-(benzofuran-3-yl)propanoic acid is an organic compound that contains a benzofuran ring attached to an amino acid structure. Its molecular formula is C11H11NO3, and it has a molecular weight of 205.21 g/mol. This compound is notable for its applications in biochemical research, particularly in the fluorescent derivatization of amino acids.
科学研究应用
2-Amino-3-(benzofuran-3-yl)propanoic acid has several scientific research applications:
Fluorescent Derivatization: It is used in the fluorescent derivatization of amino acids, which is beneficial for biological assays due to the strong fluorescence of the derivatives.
Synthesis of Benzofuran-Derived Compounds: This compound is involved in the synthesis of various benzofuran-derived compounds with potential biological activities.
Organic Chemistry and Materials Science: It is used in the preparation of benzofuran and benzothiophene derivatives, which have applications in organic chemistry and materials science.
作用机制
Target of Action
Benzofuran compounds, which include 2-amino-3-(benzofuran-3-yl)propanoic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that this compound can be metabolized by decarboxylation to produce pyruvic acid . The decarboxylated form of 2-Amino-3-(benzofuran-3-yl)propanoic acid has been shown to have optical absorption properties, which may be due to the presence of a singlet state with low energy .
Biochemical Pathways
It is known that this compound can be used as a precursor for the synthesis of other compounds, such as lysine and polypeptides . It is also used to synthesize the cofactor S-adenosyl methionine, which is important for protein synthesis and metabolism .
Pharmacokinetics
It is known that this compound can be found in the intestinal tract and is metabolized by decarboxylation to produce pyruvic acid .
Action Environment
It is known that this compound can be found in the intestinal tract , suggesting that its action may be influenced by factors such as pH and the presence of other compounds in the gut.
生化分析
Biochemical Properties
2-Amino-3-(benzofuran-3-yl)propanoic acid plays a significant role in biochemical reactions. It is metabolized by decarboxylation to produce pyruvic acid, a key intermediate in cellular respiration . This compound interacts with enzymes such as decarboxylases, which facilitate the removal of a carboxyl group, leading to the formation of pyruvic acid. Additionally, 2-Amino-3-(benzofuran-3-yl)propanoic acid is used to synthesize S-adenosyl methionine, a cofactor involved in methylation reactions essential for gene expression and protein function .
Cellular Effects
2-Amino-3-(benzofuran-3-yl)propanoic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s decarboxylated form, pyruvic acid, is a critical component of the citric acid cycle, which generates energy for cellular activities . By participating in these metabolic pathways, 2-Amino-3-(benzofuran-3-yl)propanoic acid indirectly impacts cellular energy production and overall cell function.
Molecular Mechanism
The molecular mechanism of 2-Amino-3-(benzofuran-3-yl)propanoic acid involves its interaction with specific enzymes and biomolecules. The compound binds to decarboxylases, facilitating the removal of a carboxyl group to form pyruvic acid . This reaction is essential for maintaining the balance of metabolic intermediates within the cell. Additionally, 2-Amino-3-(benzofuran-3-yl)propanoic acid is involved in the synthesis of S-adenosyl methionine, which acts as a methyl donor in various biochemical reactions, influencing gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(benzofuran-3-yl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the decarboxylated form of 2-Amino-3-(benzofuran-3-yl)propanoic acid, pyruvic acid, has optical absorption properties, which may be due to the presence of a singlet state with low energy . These properties can affect the compound’s behavior in various experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Amino-3-(benzofuran-3-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and energy production. At higher doses, it may cause toxic or adverse effects, potentially disrupting normal cellular functions . Understanding the dosage-dependent effects of 2-Amino-3-(benzofuran-3-yl)propanoic acid is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
2-Amino-3-(benzofuran-3-yl)propanoic acid is involved in several metabolic pathways. It is metabolized by decarboxylation to produce pyruvic acid, which enters the citric acid cycle to generate energy . The compound also participates in the synthesis of S-adenosyl methionine, a cofactor involved in methylation reactions that regulate gene expression and protein function . These metabolic pathways highlight the compound’s role in maintaining cellular homeostasis and energy production.
Transport and Distribution
Within cells and tissues, 2-Amino-3-(benzofuran-3-yl)propanoic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of 2-Amino-3-(benzofuran-3-yl)propanoic acid is essential for elucidating its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 2-Amino-3-(benzofuran-3-yl)propanoic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 2-Amino-3-(benzofuran-3-yl)propanoic acid exerts its effects in the appropriate cellular context, influencing metabolic pathways and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(benzofuran-3-yl)propanoic acid typically involves multiple steps. One common method starts with the reaction of 3-benzofuran carboxylic acid with an amino acid derivative. This process involves several steps, including protection and deprotection of functional groups, to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The focus is on optimizing reaction conditions to achieve higher yields and purity, often involving the use of advanced catalysts and reaction optimization techniques .
化学反应分析
Types of Reactions
2-Amino-3-(benzofuran-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often involving the benzofuran ring.
Substitution: It can undergo substitution reactions, particularly at the amino group or the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of the compound .
相似化合物的比较
Similar Compounds
3-Benzofuranpropanoic acid: Similar in structure but lacks the amino group.
2-Amino-3-(benzothiophene-3-yl)propanoic acid: Contains a benzothiophene ring instead of a benzofuran ring.
2-Amino-3-(indole-3-yl)propanoic acid: Contains an indole ring instead of a benzofuran ring.
Uniqueness
2-Amino-3-(benzofuran-3-yl)propanoic acid is unique due to its benzofuran ring, which imparts specific fluorescence properties that are highly valuable in biochemical research. Its ability to form strong fluorescent derivatives makes it particularly useful for fluorescence-based techniques.
属性
IUPAC Name |
2-amino-3-(1-benzofuran-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQKYWMOMQWBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992800 | |
| Record name | 3-(1-Benzofuran-3-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50992800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72071-49-9 | |
| Record name | 3-(3-Benzofuranylalanine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072071499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Benzofuran-3-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50992800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amino-3-(benzofuran-3-yl)propanoic acid (ABPA) interact with the NosL enzyme, and what are the downstream effects?
A1: The research demonstrates that ABPA acts as an alternative substrate for NosL, a radical SAM enzyme typically involved in the biosynthesis of the thiopeptide antibiotic nosiheptide. [] Instead of the expected hydrogen abstraction from the indole nitrogen (as seen with the natural substrate L-Trp), ABPA directs the 5'-deoxyadenosyl (dAdo) radical to abstract a hydrogen atom from its amino group. [] This unexpected interaction leads to a decarboxylation reaction, resulting in a novel decarboxylated product instead of the typical 3-methyl-2-indolic acid. [] This finding highlights the potential of NosL to catalyze reactions beyond its known biological function and suggests the possibility of engineering this enzyme for novel catalytic activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


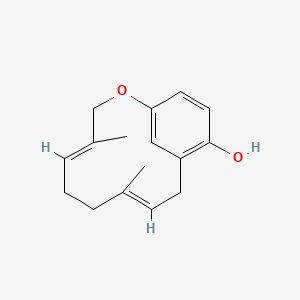
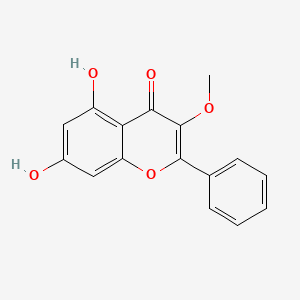
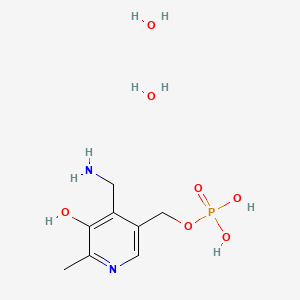
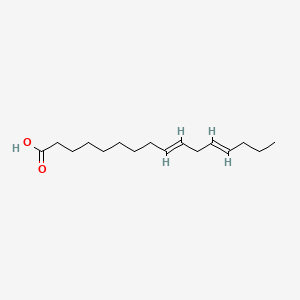
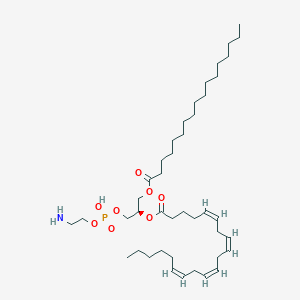
![N-(2-methoxyethyl)-4-[4-(2-methoxyethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B1231426.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1231428.png)
![6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1231430.png)
![5-[5-Hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1231431.png)
![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)
![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)
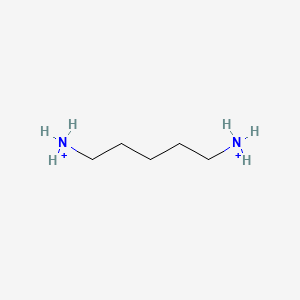
![N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231439.png)
